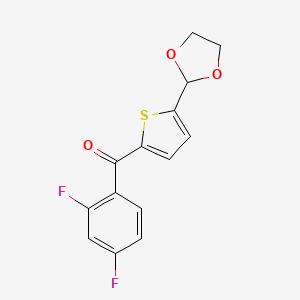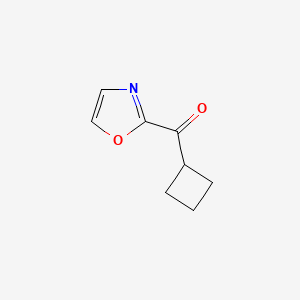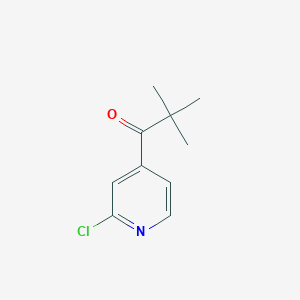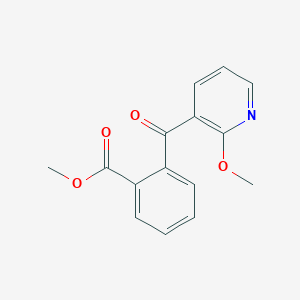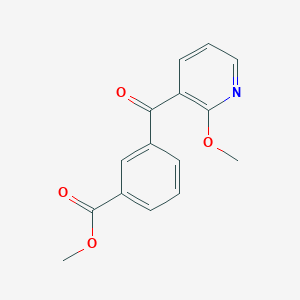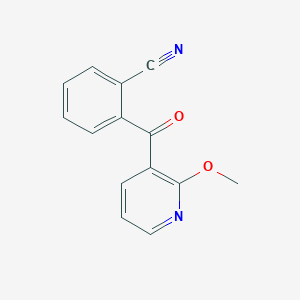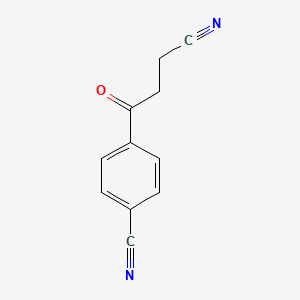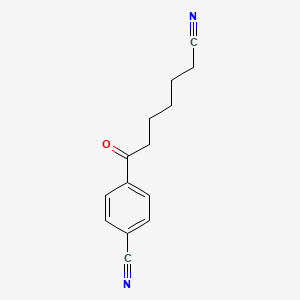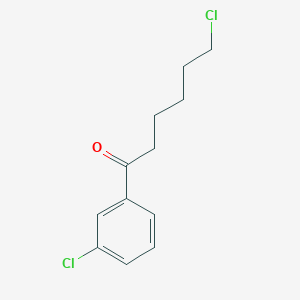
Cyclopentane-d10
Overview
Description
Cyclopentane-d10 is a deuterated form of cyclopentane, where all hydrogen atoms are replaced with deuterium. This compound has the molecular formula C5D10 and a molecular weight of 80.19 g/mol . It is a colorless, flammable liquid with a boiling point of 50°C and a melting point of -94°C . This compound is primarily used in scientific research due to its unique isotopic properties.
Preparation Methods
Cyclopentane-d10 can be synthesized through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in cyclopentane with deuterium atoms using a deuterium gas atmosphere and a catalyst such as palladium on charcoal.
Industrial Production: Industrially, this compound can be produced by the continuous depolymerization and hydrogenation of dicyclopentadiene in the presence of deuterium gas.
Chemical Reactions Analysis
Scientific Research Applications
Cyclopentane-d10 has several applications in scientific research:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its deuterium content, this compound is used as a solvent in NMR spectroscopy to avoid interference from hydrogen signals.
Isotopic Labeling: It is used in studies involving isotopic labeling to trace the pathways of chemical reactions and biological processes.
Material Science: This compound is used in the study of material properties and reactions involving deuterated compounds.
Mechanism of Action
The mechanism of action of cyclopentane-d10 primarily involves its role as a deuterated solvent or reagent in chemical reactions. The presence of deuterium atoms affects the reaction kinetics and mechanisms due to the isotope effect, which can alter the rate of reaction and the stability of intermediates . This makes this compound valuable in studying reaction mechanisms and pathways.
Comparison with Similar Compounds
Cyclopentane-d10 can be compared with other deuterated cycloalkanes such as:
Cyclohexane-d12: Similar to this compound but with a six-membered ring structure.
Cyclopentane-d9: Contains one less deuterium atom compared to this compound, which can affect its isotopic purity and applications.
Cyclooctane-d16: An eight-membered ring structure with deuterium atoms, used in similar applications but with different physical and chemical properties.
This compound is unique due to its five-membered ring structure and complete deuteration, making it particularly useful in specific isotopic labeling and NMR spectroscopy applications.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5-decadeuteriocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2/i1D2,2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSFGYAAUTVSQA-YXALHFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584462 | |
| Record name | (~2~H_10_)Cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7426-92-8 | |
| Record name | (~2~H_10_)Cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


